2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
CAS No.: 120740-09-2
Cat. No.: VC1986163
Molecular Formula: C12H7ClN2O2S
Molecular Weight: 278.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120740-09-2 |
|---|---|
| Molecular Formula | C12H7ClN2O2S |
| Molecular Weight | 278.71 g/mol |
| IUPAC Name | 2-[(2-chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C12H7ClN2O2S/c13-12-14-5-7(18-12)6-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-5H,6H2 |
| Standard InChI Key | KZDJNJBEHMLRES-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione, also known as N-(2-chloro-5-thiazolylmethyl)phthalimide, is characterized by a thiazole ring linked to an isoindole-1,3-dione (phthalimide) group via a methylene bridge. The compound's structure combines multiple important pharmacophores, including a halogenated thiazole ring and a phthalimide moiety, both recognized for their biological significance in medicinal chemistry .
The compound's chemical identity is defined by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 120740-09-2 |
| Molecular Formula | C₁₂H₇ClN₂O₂S |
| Molecular Weight | 278.71 g/mol |
| IUPAC Name | 2-[(2-chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C12H7ClN2O2S/c13-12-14-5-7(18-12)6-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-5H,6H2 |
| Standard InChIKey | KZDJNJBEHMLRES-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Cl |
The molecular structure consists of a 2-chloro-1,3-thiazole ring connected via a methylene linker to the nitrogen atom of a phthalimide group. This structural arrangement confers specific physicochemical properties that influence its reactivity, stability, and potential biological interactions .
Physical and Chemical Properties
Understanding the physicochemical properties of 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is essential for predicting its behavior in various chemical and biological systems. The compound exhibits properties characteristic of both thiazole and phthalimide derivatives.
| Property | Description/Value |
|---|---|
| Physical State | Solid |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (DMSO, methanol, acetonitrile); limited water solubility |
| Stability | Stable under normal laboratory conditions |
| Melting Point | Not specifically reported in literature |
| LogP (calculated) | Moderately lipophilic due to aromatic rings and chloro substituent |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (two carbonyl oxygens, one thiazole nitrogen, one thiazole sulfur) |
| Rotatable Bonds | 2 |
The compound contains several functional groups with distinctive chemical properties. The chloro substituent on the thiazole ring contributes to the compound's lipophilicity and may serve as a potential site for nucleophilic substitution reactions. The phthalimide group, with its two carbonyl functions, can undergo various transformations including hydrolysis, reduction, and nucleophilic addition reactions .
Structural Analogues and Relationship to Other Compounds
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione belongs to a broader family of compounds that combine thiazole and isoindole/phthalimide moieties. Comparing this compound with structural analogues provides insights into structure-activity relationships and potential applications.
Comparison with Related Compounds
The structural diversity among these analogues demonstrates the versatility of the thiazole-isoindole scaffold and its potential for modification to tune physicochemical and biological properties .
Applications in Chemical Research
The unique structural features of 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione make it valuable for various chemical research applications beyond potential biological activities.
Synthetic Intermediates
The compound can serve as an important building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Key reactive sites include:
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The chloro substituent on the thiazole ring for nucleophilic substitution reactions
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The thiazole ring for various electrophilic substitution reactions
-
The phthalimide group as a protected amine equivalent (Gabriel synthesis)
These characteristics make the compound valuable in divergent synthesis strategies and library development.
Materials Science Applications
Compounds with thiazole and isoindole moieties have been explored for their optical and electronic properties. Potential applications include:
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Development of organic semiconductors
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Fluorescent probes and sensors
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Photochemical studies
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Components in advanced materials with specific electronic or optical properties
The presence of the thiazole heterocycle, with its electron-rich sulfur atom, contributes to interesting electronic properties that could be exploited in materials applications.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione. Various spectroscopic and analytical techniques provide complementary information about the compound.
Nuclear Magnetic Resonance (NMR)
Characteristic signals in the 1H-NMR spectrum would typically include:
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Thiazole C-4 proton: singlet at approximately δ 7.0-7.5 ppm
-
Methylene bridge protons: singlet at approximately δ 4.5-5.0 ppm
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Aromatic protons of the isoindole ring: multiplets in the δ 7.5-8.0 ppm region
Mass Spectrometry
Mass spectrometric analysis would show:
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Molecular ion peak [M]+ at m/z ≈ 278-280 (with characteristic chlorine isotope pattern)
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Fragment ions corresponding to the cleavage of the methylene bridge
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Characteristic fragmentation pattern of the phthalimide moiety
Global Availability
Major suppliers of this compound include:
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Wuhan Chemwish Technology Co., Ltd (China)
-
Hebei Int'en Pharmaceutical Technology Co., Ltd (China)
-
Matrix Scientific (United States)
This global distribution network ensures accessibility for researchers worldwide .
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